

Application Notes and Protocols: Solvent Green 3 Staining in Fixed Cells and Tissues

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Compound of Interest

Compound Name: Solvent green 3

Cat. No.: B1669087

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by names such as Quinizarine Green SS and D&C Green No. 6, is a lipophilic anthraquinone dye.^{[1][2][3]} Its affinity for lipids makes it a potential candidate for staining cellular membranes and other lipid-rich structures in fixed biological samples.^[4] These application notes provide a comprehensive guide to the use of **Solvent Green 3** for staining fixed cells and tissues for fluorescence microscopy. Due to the limited availability of specific protocols for this application, the following recommendations are based on the known properties of **Solvent Green 3** and established methods for other lipophilic dyes. Optimization will be required for specific cell types and tissues.

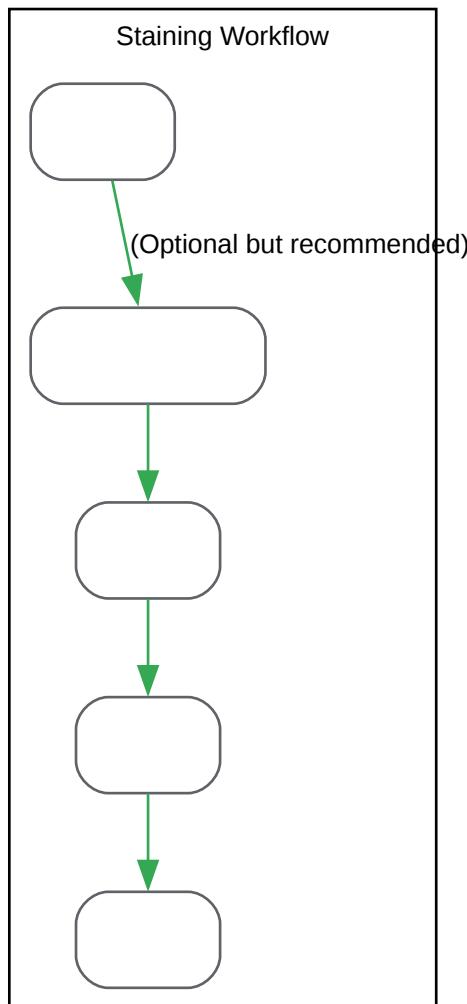
Physicochemical Properties and Specifications

A summary of the key properties of **Solvent Green 3** is presented in the table below.

Property	Value	References
Synonyms	Quinizarine Green SS, C.I. 61565, D&C Green No. 6	[1] [2] [3]
Molecular Formula	$C_{28}H_{22}N_2O_2$	[5]
Molecular Weight	418.49 g/mol	[5]
Appearance	Dark green to blue-black powder	[6]
Solubility	Insoluble in water; Soluble in ethanol, DMSO, DMF, chloroform, benzene, xylene	[6] [7]
Excitation Maximum (λ_{ex})	Not definitively established for biological applications; reported absorption max ~644 nm in solvents	[8]
Emission Maximum (λ_{em})	Not definitively established for biological applications; expected in the far-red spectrum	[1]

Staining Principle

As a lipophilic dye, **Solvent Green 3**'s mechanism of staining relies on its partitioning into the lipid bilayers of cellular membranes. In fixed cells and tissues, it is expected to intercalate into the plasma membrane and the membranes of organelles, providing a fluorescent signal that outlines cellular morphology.



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Caption: General workflow for **Solvent Green 3** staining.

Experimental Protocols

I. Preparation of Stock and Working Solutions

Materials:

- **Solvent Green 3** powder
- Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4

Stock Solution (1 mM):

- Calculate the required mass of **Solvent Green 3** for your desired volume of stock solution (Molar Mass = 418.49 g/mol).
- Dissolve the **Solvent Green 3** powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1 mM.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Store the stock solution at -20°C, protected from light.

Working Solution (1-10 µM):

- Immediately before use, dilute the 1 mM stock solution in PBS (pH 7.4) to a final working concentration of 1-10 µM.
- The optimal concentration should be determined empirically for each cell type and application. Start with a concentration of 5 µM.
- Vortex the working solution immediately before applying it to the sample to minimize aggregation.

II. Staining Protocol for Fixed Adherent Cells

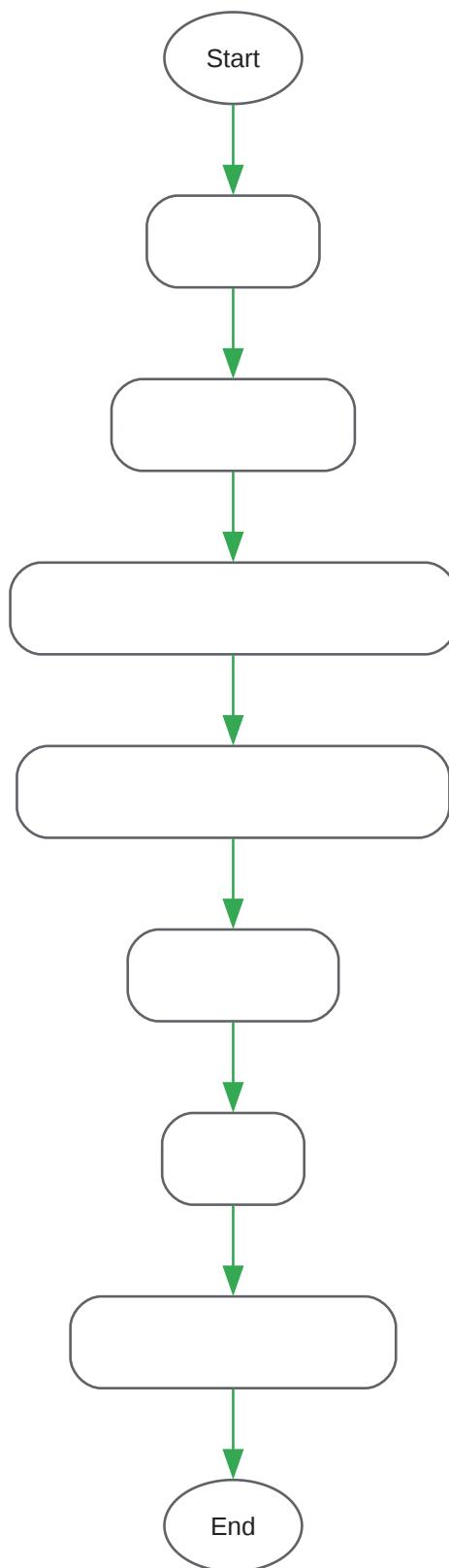
Materials:

- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- PBS
- **Solvent Green 3** working solution (1-10 µM)
- Mounting medium (aqueous, non-glycerol based is recommended)

Procedure:

- Fixation:
 - Wash cells three times with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[\[9\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[\[9\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - Add the freshly prepared **Solvent Green 3** working solution to the coverslips, ensuring the cells are completely covered.
 - Incubate for 10-30 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.
- Washing:
 - Remove the staining solution.
 - Wash the cells three to five times with PBS to remove unbound dye.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an aqueous mounting medium. Note: Glycerol-based mounting media are not recommended for some lipophilic dyes as they can cause dye redistribution.[\[9\]](#)

- Image using a fluorescence microscope with appropriate filter sets. Based on available data for other anthraquinone dyes, excitation in the red range (e.g., 630-650 nm) and emission collection in the far-red range (e.g., 660-700 nm) is a reasonable starting point for optimization.[\[1\]](#)



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Caption: Staining workflow for fixed adherent cells.

III. Staining Protocol for Fixed Tissue Sections

Materials:

- Fixed tissue sections (paraffin-embedded or frozen)
- Deparaffinization and rehydration solutions (for paraffin sections)
- PBS
- **Solvent Green 3** working solution (1-10 μ M)
- Aqueous mounting medium

Procedure:

- Sample Preparation:
 - For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections using standard histological procedures.
 - For frozen sections, bring to room temperature and wash with PBS.
- Staining:
 - Cover the tissue section with the **Solvent Green 3** working solution.
 - Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Washing:
 - Gently wash the sections with PBS three to five times to remove excess dye.
- Mounting and Imaging:
 - Mount with an aqueous mounting medium and a coverslip.
 - Image using a fluorescence microscope with appropriate filter sets as described above.

Data Presentation and Interpretation

Parameter	Recommended Starting Condition	Range for Optimization
Fixative	4% Paraformaldehyde (PFA)	N/A (Alcohol-based fixatives not recommended)[9]
Permeabilization	0.1% Triton X-100 for 10 min	0.1-0.5% Triton X-100 for 5-15 min
Staining Concentration	5 μ M	1 - 10 μ M
Incubation Time (Cells)	20 minutes	10 - 45 minutes
Incubation Time (Tissues)	45 minutes	30 - 90 minutes

Successful staining should result in clear visualization of cellular membranes. The plasma membrane should be distinctly labeled, and depending on the cell type and fixation/permeabilization conditions, intracellular membranes such as the nuclear envelope and endoplasmic reticulum may also be visible.

Troubleshooting

- **High Background:** This may be due to insufficient washing or the use of a working solution with dye aggregates. Ensure the working solution is freshly prepared and vortexed before use, and increase the number and duration of wash steps.
- **Weak Signal:** The staining concentration may be too low, or the incubation time too short. Increase the concentration of the working solution or the incubation time. Also, verify the filter sets on the microscope are appropriate for far-red fluorescence.
- **Dye Precipitation:** **Solvent Green 3** is insoluble in aqueous solutions. If precipitates are observed, prepare a fresh working solution and ensure it is well-mixed. Staining in a buffer with reduced salt concentration may also help, but this could affect cell morphology.
- **Dye Redistribution:** Some lipophilic dyes can be extracted by certain mounting media, particularly those containing glycerol.[9] If staining appears diffuse, try imaging in PBS or using a different aqueous mounting medium.

Safety and Handling

Solvent Green 3 may cause eye, skin, and respiratory tract irritation.^[4] It is recommended to handle the powder in a chemical fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Drug Development Applications

The ability of **Solvent Green 3** to stain cellular membranes can be valuable in various stages of drug development. For instance, it can be used in high-content screening assays to visualize changes in cell morphology, proliferation, or cell death in response to drug candidates. Its lipophilic nature also makes it a potential tool for studying drug-membrane interactions or for labeling lipid-based drug delivery systems.

Disclaimer: This protocol is a guideline and should be optimized for your specific experimental needs.

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